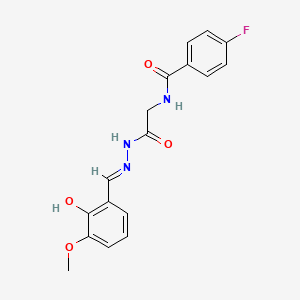![molecular formula C18H19N5O3 B12017969 3-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]propanehydrazide CAS No. 518019-33-5](/img/structure/B12017969.png)
3-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]propanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-benzotriazol-1-yl)-N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]propanehydrazide is a complex organic compound that features a benzotriazole moiety linked to a hydrazide group through a propane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzotriazol-1-yl)-N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]propanehydrazide typically involves the following steps:
Formation of the Benzotriazole Moiety: Benzotriazole is synthesized by the cyclization of o-phenylenediamine with nitrous acid.
Attachment of the Propane Chain: The benzotriazole is then reacted with a suitable alkylating agent to introduce the propane chain.
Formation of the Hydrazide Group: The intermediate compound is then treated with hydrazine to form the hydrazide group.
Condensation Reaction: Finally, the hydrazide is condensed with 4-hydroxy-3-methoxybenzaldehyde under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(1H-benzotriazol-1-yl)-N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives such as quinones.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzotriazole derivatives.
Aplicaciones Científicas De Investigación
3-(1H-benzotriazol-1-yl)-N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]propanehydrazide has several scientific research applications:
Medicinal Chemistry: Potential use as an anti-cancer or anti-inflammatory agent due to its structural features.
Materials Science: Utilized in the development of advanced materials with specific electronic or photonic properties.
Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 3-(1H-benzotriazol-1-yl)-N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]propanehydrazide involves its interaction with molecular targets such as enzymes or receptors. The benzotriazole moiety can bind to specific sites, while the hydrazide group can form hydrogen bonds or coordinate with metal ions, influencing biological pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(1H-benzotriazol-1-yl)-N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]propanehydrazide
- 3-(1H-benzotriazol-1-yl)-N’-[(1E)-1-(3-methoxyphenyl)ethylidene]propanehydrazide
Uniqueness
3-(1H-benzotriazol-1-yl)-N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]propanehydrazide is unique due to the presence of both hydroxyl and methoxy groups on the phenyl ring, which can enhance its reactivity and interaction with biological targets compared to similar compounds.
Propiedades
Número CAS |
518019-33-5 |
|---|---|
Fórmula molecular |
C18H19N5O3 |
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
3-(benzotriazol-1-yl)-N-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]propanamide |
InChI |
InChI=1S/C18H19N5O3/c1-12(13-7-8-16(24)17(11-13)26-2)19-21-18(25)9-10-23-15-6-4-3-5-14(15)20-22-23/h3-8,11,24H,9-10H2,1-2H3,(H,21,25)/b19-12+ |
Clave InChI |
HMTOQVWBUGHNHG-XDHOZWIPSA-N |
SMILES isomérico |
C/C(=N\NC(=O)CCN1C2=CC=CC=C2N=N1)/C3=CC(=C(C=C3)O)OC |
SMILES canónico |
CC(=NNC(=O)CCN1C2=CC=CC=C2N=N1)C3=CC(=C(C=C3)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(E)-(2,3-Dimethoxyphenyl)methylidene]amino}-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12017904.png)
![N-(2-ethyl-6-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12017911.png)
![N-(4-methylphenyl)-2-({4-phenyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B12017920.png)
![3-((5E)-5-{4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid](/img/structure/B12017921.png)



![N-(4-bromo-2-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12017944.png)
![3-(4-chlorophenyl)-2-{[2-(2,5-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12017945.png)
![N-(2-bromophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12017949.png)



![N-isopropyl-N-phenyl-2-[4-((E)-{[5-thioxo-3-(trifluoromethyl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]imino}methyl)phenoxy]acetamide](/img/structure/B12017963.png)
